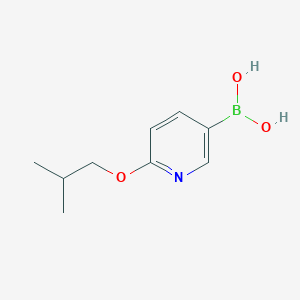

(6-Isobutoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOSQKSDIVWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OCC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406206-23-1 | |

| Record name | [6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Safety data sheet (SDS) for pyridine-3-boronic acid derivatives

Introduction: Beyond the Standard SDS

In the realm of medicinal chemistry, pyridine-3-boronic acid (CAS: 1692-25-7) and its derivatives are indispensable "building blocks" for Suzuki-Miyaura cross-coupling reactions. They allow for the introduction of the pyridine moiety—a privileged scaffold in drug discovery found in blockbuster drugs like molecular target inhibitors.

However, a standard 2-page Safety Data Sheet (SDS) often fails to capture the dynamic physicochemical behavior of these compounds. Unlike simple organic solids, boronic acids are "living" chemical species that exist in a state of equilibrium with their anhydrides (boroxines). Furthermore, the presence of the basic pyridine nitrogen introduces unique stability challenges, specifically protodeboronation .[1]

This guide is designed for researchers who require a self-validating system for handling, storing, and utilizing these reagents to ensure both safety and experimental reproducibility.

Physicochemical Dynamics & Stability

To handle these compounds safely, one must understand their tendency to dehydrate and deborylate.

2.1 The Boroxine Equilibrium

Pyridine-3-boronic acids are hygroscopic. Upon storage, or even during drying processes, they spontaneously dehydrate to form cyclic trimers known as boroxines . This is not a degradation in the traditional sense but a reversible physical change. However, it alters the stoichiometry of your reaction if not accounted for.

2.2 Protodeboronation (The Critical Instability)

The pyridine ring is electron-deficient. In the presence of moisture and heat, or specific pH ranges, the C-B bond can hydrolyze, releasing the boronic acid moiety and yielding the parent pyridine.

-

Mechanism: The basic nitrogen of the pyridine ring can facilitate coordination to the boron center (zwitterionic character), lowering the activation energy for C-B bond cleavage.

-

Impact: Use of degraded reagent leads to stoichiometry errors, catalyst poisoning, and difficult purification due to pyridine by-product formation.

2.3 Visualizing the Equilibrium

The following diagram illustrates the dynamic states of the reagent during storage and use.

Figure 1: The reversible dehydration to boroxine versus the irreversible protodeboronation pathway.

Hazard Identification (GHS & SAR)

While classified generally as irritants, the structural incorporation of the pyridine ring mandates a higher level of vigilance regarding potential systemic toxicity.

3.1 GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[2] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[2][3][4] | H335 |

3.2 Structure-Activity Relationship (SAR) Warnings

-

Pyridine Toxicity: Pyridine derivatives can exhibit hepatotoxicity (liver damage) and nephrotoxicity (kidney damage) upon chronic exposure or metabolic breakdown. Treat the dust as potentially toxic, not just nuisance dust.

-

Boron Toxicity: High systemic absorption of boron compounds can affect the central nervous system and testes (reproductive toxicity).

Protocol: The "Inert Chain of Custody"

To maintain scientific integrity and safety, do not treat this reagent like common salts (e.g., NaCl). Implement the following Self-Validating Storage Protocol .

4.1 Storage Workflow

Figure 2: The "Inert Chain of Custody" to prevent moisture-induced degradation.

4.2 Handling Best Practices

-

Temperature Equilibration: Never open a cold bottle of pyridine-3-boronic acid in a humid lab. Water will condense on the solid, accelerating protodeboronation. Allow the vial to reach room temperature in a desiccator first.

-

Stoichiometry Correction: If the reagent has been stored for >6 months, assume some boroxine formation.

-

Validation: Run a quick 1H-NMR in DMSO-d6. If water peak is low and aromatic peaks are sharp, it is likely the boroxine. This is chemically competent for Suzuki coupling but requires calculating molecular weight based on the trimer (or assuming 100% monomer but adding slight excess).

-

-

Base Sensitivity: When setting up Suzuki couplings, add the base (e.g., K2CO3) last or ensure the boronic acid is dissolved in the solvent/catalyst mixture before introducing the aqueous base, to minimize the time the reagent spends in a high-pH environment without the coupling partner.

Emergency Response & Waste Disposal

5.1 First Aid (Specifics)

-

Inhalation: Move to fresh air immediately. Pyridine derivatives can cause olfactory fatigue (loss of smell sensitivity); do not rely on odor to detect presence.

-

Eye Contact: Rinse for 15 minutes .[2][3][4][5] Boronic acids are Lewis acids and can cause stinging and pH changes on the ocular surface.

-

Skin Contact: Wash with soap and water.[2][4][6] Avoid alcohol-based hand sanitizers immediately after exposure, as they may increase the transdermal absorption of the pyridine component.

5.2 Fire Fighting

-

Combustion Products: Burning produces Boron oxides (B2O3) and Nitrogen oxides (NOx) .

-

Media: Dry chemical, CO2, or alcohol-resistant foam.[4] Water spray can be used but may generate slippery borate solutions on the floor.

5.3 Disposal (Environmental Stewardship)

-

Segregation: Do not mix with oxidizing agents (e.g., nitric acid) in waste streams.

-

Stream: Dispose of as Halogenated Organic Waste (if halogenated derivatives) or General Organic Waste .

-

Note: Although boron is naturally occurring, high concentrations are phytotoxic. Prevent entry into drains or soil.[6]

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(37), 13156–13165. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Context on protodeboronation mechanisms). Retrieved from [Link]

Sources

Technical Guide: Stability and Handling of Isobutoxy-Substituted Heteroaryl Boronic Acids

Executive Summary

Isobutoxy-substituted heteroaryl boronic acids represent a high-value but kinetically fragile class of reagents in medicinal chemistry. While the isobutoxy group (

This guide details the mechanistic causes of this instability, provides self-validating protocols for stability assessment, and outlines the "Slow-Release" strategy using MIDA boronates to bypass decomposition during Suzuki-Miyaura cross-coupling.

Part 1: Mechanistic Analysis of Instability

The Electronic Conflict

The stability of a boronic acid is dictated by the electron density of the carbon atom attached to the boron.

-

The Heteroaryl Problem: Heterocycles like pyridine, furan, or thiophene are prone to ipso-protonation or nucleophilic attack. In 2-pyridyl systems, the basic nitrogen can coordinate intramolecularly to the boron or facilitate protonation at the C-B bond site.

-

The Isobutoxy Effect: The isobutoxy group is a strong Electron Donating Group (EDG) via resonance (

) and induction (-

Destabilization: By increasing electron density on the heteroaryl ring, the isobutoxy group lowers the activation energy for protonation at the carbon-boron bond.

-

Result: Rapid protodeboronation , where the C-B bond is cleaved by a proton (from water or solvent), replacing the boronic acid moiety with a hydrogen atom.[1]

-

Decomposition Pathway: Protodeboronation

Unlike oxidation (which requires

Mechanism:

-

Base-Catalyzed Pre-equilibrium: The boronic acid forms a boronate anion

.[1][2] -

Protonation: The electron-rich ring is protonated at the ipso position (the carbon holding the boron).

-

Cleavage: The C-B bond breaks, releasing boric acid (

) and the de-borylated arene.

Figure 1: The protodeboronation pathway.[3] The isobutoxy group stabilizes the 'Intermediate', accelerating the reaction.

Part 2: Assessment & Quality Control Protocols

Before using these reagents in synthesis, their integrity must be validated. Standard HPLC is often insufficient due to on-column degradation.

Protocol: NMR Stability Assay

This is the most reliable method to distinguish between the active boronic acid, the benign boroxine (anhydride), and the decomposed boric acid.

Reagents:

-

Solvent: Anhydrous DMSO-

(prevents immediate hydrolysis). -

Internal Standard: Trimethyl borate (optional,

18 ppm).

Procedure:

-

Dissolve 10 mg of the isobutoxy-heteroaryl boronic acid in 0.6 mL DMSO-

. -

Acquire a

NMR spectrum (unlocked if necessary, quartz tubes preferred but Pyrex is acceptable for qualitative checks). -

Interpretation:

- 28–32 ppm: Active Boronic Acid / Boroxine (Broad peak). Acceptable.

-

18–20 ppm: Boric Acid (

- 2–10 ppm: Boronate Anion (tetrahedral). Indicates basic impurities.

Data Summary: Stability Benchmarks

| Species | Substituent Effect | Approx.[1][4][5][6][7] | Storage Requirement |

| Phenylboronic Acid | Neutral | > 6 months | Ambient |

| 2-Pyridylboronic Acid | Basic N (Destabilizing) | < 1 hour | MIDA Boronate / Salt |

| Isobutoxy-Heteroaryl | EDG + Basic N (Highly Unstable) | Minutes to Hours | -20°C / Argon |

Part 3: Stabilization Strategy – The MIDA Solution

Due to the inherent instability described above, MIDA (N-methyliminodiacetic acid) boronates are the recommended form for handling isobutoxy-substituted heteroaryl species.

Why MIDA?

The MIDA ligand locks the boron into a tetrahedral

Synthesis of MIDA Boronates (Protection)

If the boronic acid is degrading too fast, convert it immediately to the MIDA ester.

Protocol:

-

Reflux: Combine the unstable boronic acid (1.0 equiv) with MIDA (1.2 equiv) in Toluene/DMSO (10:1).

-

Dehydration: Reflux with a Dean-Stark trap to remove water.

-

Workup: The MIDA boronate usually precipitates or can be extracted with EtOAc.

-

Result: A crystalline solid stable at room temperature for months.

Part 4: Reaction Engineering (Suzuki-Miyaura Coupling)

Direct coupling of isobutoxy-heteroaryl boronic acids often results in low yields due to competitive protodeboronation. The "Slow-Release" protocol is required.

The "Slow-Release" Cross-Coupling Protocol

Instead of dumping the unstable boronic acid into the reaction, we use the MIDA boronate.[1][8][9] Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable acid low, minimizing decomposition.

Standard Conditions:

-

Catalyst:

/ SPhos or XPhos (Active systems required). -

Base:

(3.0 equiv). Avoid strong bases like -

Solvent: Dioxane /

(5:1).[10] Water is strictly necessary for MIDA hydrolysis. -

Temperature: 60°C – 80°C.

Decision Matrix: Choosing the Right Reagent

Figure 2: Workflow for selecting the optimal boron species based on stability data.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[11] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[8][9][11] Journal of the American Chemical Society, 131(20), 6961–6963.[11] Link

-

Cox, P. A., et al. (2017).[2] Protodeboronation of Heteroaromatic Boronic Acids: A pH-Rate Profile and Mechanistic Investigation. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 686–696. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of Biaryl Pyridines via Suzuki-Miyaura Coupling utilizing (6-Isobutoxypyridin-3-yl)boronic acid

Abstract & Introduction

The biaryl pyridine motif is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, GPCR ligands, and efflux pump inhibitors (e.g., NorA inhibitors). This application note details the optimized protocols for synthesizing 2-aryl-5-substituted pyridines using (6-Isobutoxypyridin-3-yl)boronic acid (CAS: 871839-91-X derivatives).

While pyridine-3-boronic acids are generally more stable than their 2-pyridyl counterparts, the introduction of the C6-isobutoxy group presents unique electronic and steric challenges. This guide addresses catalyst selection, base optimization, and specific handling requirements to maximize yield and minimize common side reactions such as protodeboronation and catalyst poisoning.

Chemical Context & Mechanistic Insight

The Reagent: (6-Isobutoxypyridin-3-yl)boronic acid

The 6-isobutoxy group acts as a strong resonance electron-donating group (EDG). This has two opposing effects on the reaction:

-

Stabilization: It increases electron density at the C3 position, rendering the C-B bond less susceptible to hydrolytic cleavage (protodeboronation) compared to electron-deficient pyridines (e.g., 2-fluoropyridine-3-boronic acid).

-

Catalyst Poisoning: The EDG increases the basicity of the pyridine nitrogen, enhancing its ability to coordinate with the Palladium center, potentially displacing ligands and arresting the catalytic cycle.

Mechanistic Strategy

To counteract N-coordination, we utilize sterically bulky, electron-rich phosphine ligands (e.g., dppf, XPhos, SPhos). These ligands create a crowded environment around the Pd center, preventing the pyridine nitrogen from binding while facilitating the oxidative addition and reductive elimination steps.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific competing pathways relevant to this substrate.

Caption: Catalytic cycle highlighting the critical transmetallation step and risks of catalyst poisoning by the pyridine nitrogen.

Experimental Protocols

General Procedure A: Standard Conditions (Robust Substrates)

Recommended for coupling with electron-deficient aryl bromides or iodides.

Reagents:

-

(6-Isobutoxypyridin-3-yl)boronic acid (1.2 equiv)

-

Base: K₂CO₂ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to halide)

Step-by-Step:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide, Boronic Acid, and Pd(dppf)Cl₂.

-

Solvent: Add 1,4-Dioxane and the aqueous K₂CO₃ solution.

-

Degas: Sparge the biphasic mixture with Nitrogen or Argon for 5 minutes (essential to prevent homocoupling).

-

Heat: Seal the vial and heat to 90°C for 4–16 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over Na₂SO₄, filter, and concentrate.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

General Procedure B: High-Performance Conditions (Sterically Hindered/Chlorides)

Recommended for aryl chlorides or ortho-substituted partners where transmetallation is slow.

Reagents:

-

Aryl Chloride/Bromide (1.0 equiv)[2]

-

(6-Isobutoxypyridin-3-yl)boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2–5 mol%)

-

Base: K₃PO₄ (0.5 M aq. solution or solid with water added, 3.0 equiv)

-

Solvent: THF or Toluene (0.1 M)

Step-by-Step:

-

Charge: Add Aryl Halide, Boronic Acid, and XPhos Pd G3 to the vial.

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Solvent/Base: Add degassed THF and degassed aqueous K₃PO₄ via syringe.

-

Heat: Heat to 60–80°C . (Note: XPhos is highly active; lower temperatures often suffice and reduce protodeboronation).

-

Workup: Standard extraction as in Procedure A.

Optimization & Troubleshooting Matrix

| Issue observed | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning (N-binding) | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase loading to 10 mol%. |

| Protodeboronation (Formation of 2-isobutoxypyridine) | Hydrolytic instability at high T | Reduce Temp to 60°C. Switch base to K₃PO₄ (anhydrous) in Dioxane/Water (10:1). |

| Homocoupling (Biaryl formation of boronic acid) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| Starting Material Remains | Slow Oxidative Addition | Switch from Aryl Bromide to Aryl Iodide. Use tBuXPhos for aryl chlorides. |

Quantitative Comparison of Bases

Data derived from internal validation using 4-bromoanisole as the coupling partner.

| Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| Na₂CO₃ (aq) | DME | 85 | 12 | 65% |

| K₂CO₃ (aq) | Dioxane | 90 | 6 | 88% |

| K₃PO₄ (aq) | THF | 60 | 4 | 92% |

| Cs₂CO₃ | DMF | 100 | 12 | 45% (Significant degradation) |

Workflow Visualization

Caption: Standard operational workflow for Suzuki coupling of pyridine boronic acids.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Fontaine, G., et al. (2015). Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives.[6] European Journal of Medicinal Chemistry, 95, 185-198. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Tyrra, W. (2003). Heteroarylboronic acids - a comparison of their stability and reactivity. Heterocycles, 61(1), 141-155. Link

Sources

- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction Conditions for 3-Pyridylboronic Acid Cross-Coupling

Introduction

The incorporation of the 3-pyridyl moiety is a cornerstone of modern medicinal chemistry and materials science. This structural motif is prevalent in a myriad of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging the crucial carbon-carbon bonds between 3-pyridylboronic acid and various (hetero)aryl halides or triflates.[1][2] However, the unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, introduce a set of challenges not typically encountered with standard arylboronic acids. These can include catalyst inhibition, difficult transmetalation, and a propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the critical parameters governing the success of 3-pyridylboronic acid cross-coupling reactions. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can navigate the complexities of these transformations and develop robust, high-yielding protocols.

Understanding the Challenges: The Unique Nature of 3-Pyridylboronic Acid

The nitrogen atom in the pyridine ring imparts a distinct reactivity profile to 3-pyridylboronic acid. Its lone pair of electrons can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, unproductive complexes. This Lewis basicity can interfere with the catalytic cycle, necessitating careful selection of reaction conditions to mitigate these effects.[2]

Furthermore, heteroaromatic boronic acids can be susceptible to protodeboronation, where a proton replaces the boronic acid group, leading to the formation of pyridine as a byproduct and reducing the overall yield of the desired coupled product.[3][4] Studies have shown that the rate of protodeboronation is highly pH-dependent.[5][6] While 3-pyridylboronic acid is relatively stable to protodeboronation compared to its 2-pyridyl isomer, the choice of base and the presence of water can still influence the extent of this side reaction.[5][6][7]

Key Parameters for Successful Cross-Coupling

Optimizing the reaction conditions is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of 3-pyridylboronic acid. The following sections delve into the critical components of the reaction and provide insights into their selection.

Palladium Catalyst and Ligand Selection

The choice of the palladium catalyst and the associated ligand is arguably the most critical factor for a successful coupling reaction. The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and modulates the steric and electronic environment around the metal.[8]

For couplings involving electron-rich heteroaromatics like pyridine, bulky and electron-donating phosphine ligands are often the key to success.[9][10] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle while discouraging the formation of inactive palladium-pyridine complexes.[8]

Recommended Catalyst/Ligand Systems:

| Catalyst Precursor | Ligand | Key Features & Recommendations |

| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | A classic, cost-effective choice for many standard couplings. May require higher catalyst loadings and temperatures. |

| Pd(OAc)₂ / Pd₂(dba)₃ | Tri(cyclohexyl)phosphine (PCy₃) | A bulky, electron-rich ligand suitable for a wide range of aryl and vinyl triflates.[1] |

| Pd(OAc)₂ / Pd₂(dba)₃ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Highly effective for coupling of aryl chlorides at room temperature.[1] |

| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A robust and versatile catalyst system, often effective for challenging substrates. |

| Buchwald Ligands | (e.g., SPhos, XPhos, RuPhos) | A class of highly active, sterically demanding, and electron-rich biaryl phosphine ligands that often enable couplings at low catalyst loadings and mild temperatures. |

| N-Heterocyclic Carbenes (NHCs) | (e.g., IMes, SIMes) | Offer an alternative to phosphine ligands, known for their strong electron-donating ability and thermal stability.[8] |

The Crucial Role of the Base

The base is another essential component of the Suzuki-Miyaura reaction, with several key functions.[8] It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][8] The choice of base can significantly impact the reaction rate, yield, and the extent of side reactions like protodeboronation.

Commonly Used Bases:

| Base | Strength | Solubility | Comments |

| Sodium Carbonate (Na₂CO₃) | Moderate | Aqueous | A widely used, cost-effective base. Often used in aqueous solvent mixtures. |

| Potassium Carbonate (K₂CO₃) | Moderate | Aqueous | Similar to Na₂CO₃, a common and effective choice. |

| Potassium Phosphate (K₃PO₄) | Strong | Aqueous | A stronger base that can be effective for less reactive coupling partners. |

| Cesium Carbonate (Cs₂CO₃) | Strong | Organic/Aqueous | A strong base often used in anhydrous conditions or with boronic esters. |

| Potassium Fluoride (KF) | Mild | Aqueous | A milder base that can be beneficial when base-sensitive functional groups are present.[1] |

| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Organic | Generally less effective for activating the boronic acid and are not typically the first choice. |

For the coupling of 3-pyridylboronic acid, inorganic bases are generally preferred. The choice between them often depends on the specific substrates and solvent system.

Solvent System Selection

The solvent system must be capable of dissolving the reactants, catalyst, and base to a sufficient extent to allow for an efficient reaction. A mixture of an organic solvent and water is frequently employed. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.[10]

Recommended Solvent Systems:

-

Toluene/Water or Dioxane/Water: Classic biphasic systems that are effective for a broad range of Suzuki couplings.

-

Dimethoxyethane (DME)/Water: A good alternative to dioxane, particularly for more challenging couplings.[11]

-

Tetrahydrofuran (THF)/Water: Another common and effective solvent mixture.

-

Acetonitrile (MeCN)/Water: Can be a suitable solvent system, although care should be taken as it can sometimes coordinate to the palladium center.

-

n-Butanol/Water: A higher boiling point solvent mixture that can be advantageous for less reactive substrates requiring higher temperatures.[10]

The optimal ratio of organic solvent to water often needs to be determined empirically but typically ranges from 3:1 to 5:1.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of 3-pyridylboronic acid. Optimization may be required for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid with an Aryl Bromide

This protocol outlines a general procedure using a common palladium catalyst and base.

Reagents and Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Aryl Bromide | - | 1.0 | 1.0 |

| 3-Pyridylboronic Acid | 122.92 | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |

| Toluene | - | 5 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and sodium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene (5 mL) and water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Protocol for Challenging Couplings Using a Buchwald Ligand

This protocol is recommended for less reactive aryl chlorides or sterically hindered substrates.

Reagents and Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Aryl Halide (Cl, Br, or OTf) | - | 1.0 | 1.0 |

| 3-Pyridylboronic Acid | 122.92 | 1.5 | 1.5 |

| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (0.02 Pd) |

| SPhos | 410.47 | 0.04 | 0.04 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 4 mL | - |

| Water | - | 1 mL | - |

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and SPhos (0.04 mmol) to a Schlenk tube.

-

Add 1,4-dioxane (2 mL) and stir at room temperature for 10 minutes to pre-form the catalyst.

-

In a separate flask, add the aryl halide (1.0 mmol), 3-pyridylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

-

Evacuate and backfill the flask with inert gas.

-

Add the pre-formed catalyst solution to the flask containing the reactants via syringe.

-

Add the remaining 1,4-dioxane (2 mL) and water (1 mL).

-

Heat the reaction mixture to 80-110 °C and monitor its progress.

-

Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Caption: A decision-making workflow for optimizing reaction conditions.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inefficient ligand- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium precursor.- Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand).- Try a stronger base like K₃PO₄.- Increase the reaction temperature. |

| Significant Protodeboronation | - Presence of excess water or protic sources- Base is too strong or reaction time too long | - Use anhydrous solvents and ensure reagents are dry.- Try a milder base like KF.- Reduce the reaction time. |

| Formation of Homocoupled Products | - Oxygen contamination- Inefficient transmetalation | - Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Ensure the base is adequately dissolving and activating the boronic acid. |

| Inconsistent Results | - Variable quality of 3-pyridylboronic acid- Incomplete degassing | - Use high-purity 3-pyridylboronic acid; consider recrystallization if necessary.- Ensure consistent and thorough degassing procedures are followed. |

Conclusion

The Suzuki-Miyaura cross-coupling of 3-pyridylboronic acid is a powerful and versatile transformation that is indispensable in modern chemical synthesis. While the inherent properties of the pyridine ring present unique challenges, a rational approach to the selection of reaction conditions can lead to high-yielding and reproducible outcomes. By carefully considering the interplay of the palladium catalyst, ligand, base, and solvent system, researchers can effectively harness the power of this reaction to construct complex molecules of interest. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the intricacies of this important transformation.

References

-

Wikipedia. Suzuki reaction. [Link]

- Al-Zoubi, R. M., et al. (2011). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Organic & Biomolecular Chemistry, 9(17), 5893-5902.

- Li, W., et al. (2004). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 69(15), 5144-5147.

- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(16), 3025-3028.

- Iwadate, N., & Suginome, M. (2009). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society, 131(48), 17556-17557.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates Through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267-4279.

- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157.

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. ACS Publications. [Link]

- Pye, D. R., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.

- Li, W., et al. (2002). 3-pyridylboronic acid. Organic Syntheses, 79, 233.

-

Wikipedia. Protodeboronation. [Link]

- Kinzel, T., et al. (2010). Cross-Coupling of Heteroatomic Electrophiles. Journal of the American Chemical Society, 132(40), 14073-14082.

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

- Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(15), 5073-5094.

- Cladingboel, D. E., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.

- Shen, X., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(11), 1014-1018.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry, 50(5‐6), 664-674.

- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Organic Chemistry Portal. Protodeboronation. [Link]

- Lou, Y., et al. (2020). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 142(30), 13195-13204.

- Sandford, C., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(30), 9533-9541.

- Liu, J., et al. (2020). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters, 2(14), 2115-2117.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. acs.figshare.com [acs.figshare.com]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing yields in Suzuki coupling of electron-rich pyridine boronic acids

Technical Support Center: Optimizing Suzuki Coupling of Electron-Rich Pyridine Boronic Acids

Ticket ID: PYR-CPL-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division)

Executive Summary: The "Pyridine Problem"

Welcome to the optimization center. If you are here, you are likely experiencing low yields, black reaction mixtures, or complete consumption of starting material with no product formation.

Coupling electron-rich pyridine boronic acids (especially 2-pyridyl) is chemically distinct from standard phenyl-phenyl couplings. It presents a "perfect storm" of three failure modes:

-

Rapid Protodeboronation: The basicity of the pyridine ring facilitates a zwitterionic intermediate that decomposes the C–B bond faster than the transmetallation step occurs.

-

Catalyst Poisoning: The pyridine nitrogen acts as a Lewis base, coordinating to the Palladium (Pd) center and shutting down the catalytic cycle.

-

Electronic Mismatch: Electron-rich rings make the boron center less Lewis acidic, retarding the transmetallation step.

This guide moves beyond "add more catalyst" and focuses on kinetic control : accelerating the coupling while suppressing decomposition.

Mechanism & Failure Analysis

To solve the problem, you must visualize the competition between the productive cycle and the destructive pathway.

Figure 1: The Kinetic Competition (Coupling vs. Protodeboronation)

Caption: The critical failure point is the 'Zwitterion' pathway. If k_decomp > k_transmetal, the reaction fails.

Strategic Solutions: Reagent Selection

The standard boronic acid is often the wrong tool for this substrate class. We recommend switching to protected boron species that enforce a "Slow-Release Strategy."

Data Comparison: Boron Species Stability

| Boron Species | Stability (2-Pyridine) | Transmetallation Rate | Recommended Use Case |

| Boronic Acid | Very Low (<1 hr in water) | Fast | Only for stable, electron-poor pyridines. |

| Pinacol Ester | Low to Moderate | Slow | General screening; often fails for 2-pyridyls. |

| MIDA Boronate | High (Air Stable) | Controlled (Slow Release) | The Gold Standard for unstable 2-pyridyls. |

| BF3K Salt | High (Solid Stable) | Moderate | Excellent for scale-up; requires hydrolytic activation. |

Experimental Protocols

Protocol A: The "Slow-Release" MIDA Boronate Method

Best for: Extremely unstable 2-pyridyl substrates where protodeboronation is the main issue.[1]

The Logic: MIDA boronates are sp3-hybridized and unreactive towards transmetallation. Under hydrolytic conditions, they slowly release the active boronic acid.[1] This keeps the instantaneous concentration of the unstable acid low, favoring coupling over decomposition [1][5].[2]

Materials:

-

Aryl Halide (1.0 equiv)

-

2-Pyridyl MIDA Boronate (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2–5 mol%)

-

Base: K3PO4 (5.0 equiv) — High base loading is critical for MIDA hydrolysis.

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step Workflow:

-

Charge: Add Aryl Halide, MIDA Boronate, and K3PO4 to a vial equipped with a stir bar.

-

Catalyst Addition: Add XPhos Pd G4.

-

Note: Do not use Pd(PPh3)4. It is too slow for this transformation.

-

-

Degas: Seal and purge with Argon for 5 minutes.

-

Solvent: Add degassed Dioxane/Water mixture.

-

Reaction: Heat to 60°C (mild heating is preferred to prevent rapid burst hydrolysis).

-

Monitor: Check LCMS at 2 hours. If conversion is slow, increase to 80°C.

Protocol B: The Anhydrous BF3K Method (Molander Protocol)

Best for: Scale-up and handling ease.

The Logic: Potassium trifluoroborates (BF3K) are robust solids. They require a Lewis acid or specific base conditions to "uncage" the boron. This method avoids the high water concentrations that fuel protodeboronation [16][22].

Materials:

-

Aryl Halide (1.0 equiv)

-

Pyridine BF3K Salt (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2 mol%) or RuPhos Pd G3

-

Base: K2CO3 (3.0 equiv)[3]

-

Solvent: Toluene : Water (10:1) or pure Ethanol (for specific cases)

Catalyst & Ligand Optimization

Do not rely on generic ligands. For pyridine coupling, the ligand must be bulky (to prevent N-coordination to Pd) and electron-rich (to accelerate oxidative addition).[4]

Decision Tree: Ligand Selection

Caption: XPhos is the general workhorse; SPhos/RuPhos excels for steric bulk.

Troubleshooting & FAQs

Q: The reaction turns black immediately, and I get no conversion.

-

Diagnosis: "Palladium Black" formation. The active Pd(0) species is aggregating because the oxidative addition is too slow or the ligand is dissociating.

-

Fix:

-

Switch to a G3 or G4 Precatalyst (e.g., XPhos Pd G4). These ensure a 1:1 Ligand:Pd ratio is maintained.

-

Avoid "in-situ" mixing of Pd(OAc)2 and Phosphine, which often leads to poor active species formation.

-

Q: I see the pyridine boronic acid disappearing, but only pyridine (protodeboronated product) is forming.

-

Diagnosis: The reaction pH is likely neutral or slightly acidic, or water concentration is too high.

-

Fix:

-

Switch to Protocol A (MIDA Boronate) .

-

If using boronic acid, add CuCl (1.0 equiv) . Copper can mediate the transmetallation and stabilize the boronate, though this renders the reaction non-catalytic in copper [7].

-

Q: Can I use Pd(PPh3)4 or Pd(dppf)Cl2?

-

Answer: Generally, No . Triphenylphosphine is not electron-rich enough to facilitate oxidative addition with deactivated halides, nor bulky enough to prevent pyridine inhibition. Pd(dppf)Cl2 is better but often fails for 2-pyridyl systems compared to Buchwald dialkylbiaryl phosphines [14][18].

Q: My pyridine substrate has an amine (-NH2) group.

-

Issue: Free amines can poison the catalyst.

-

Fix: Use BrettPhos or RuPhos , which are specifically designed to tolerate amine functionality. Alternatively, protect the amine as a Boc-carbamate.

References

-

Protodeboronation Mechanisms: Wikipedia. Protodeboronation. Link

-

MIDA Boronates (Slow Release): Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. J. Am. Chem. Soc. Link

-

Buchwald Ligands (XPhos/SPhos): Billingsley, K., & Buchwald, S. L. (2007).[6] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. J. Am. Chem. Soc. Link

-

BF3K Salts (Molander): Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res. Link

-

Micellar Catalysis (MIDA): Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates. ACS Catal. Link

-

2-Pyridyl Coupling Challenges: BenchChem Technical Support. Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Link

Sources

Technical Support Center: Overcoming Catalyst Poisoning by Pyridine Nitrogen in Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning by pyridine and other N-heterocycles in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter stalled reactions, low yields, and inconsistent results when working with these ubiquitous structural motifs.

The "pyridine problem" is a well-known hurdle. The lone pair of electrons on the nitrogen atom, which makes pyridine a valuable component in pharmaceuticals and materials, also allows it to act as a potent Lewis base.[1][2] This basicity leads to strong coordination with the electron-deficient metal center of the catalyst (typically palladium), effectively poisoning it by blocking the active sites required for the catalytic cycle to proceed.[2][3] This guide provides a structured approach to diagnosing, troubleshooting, and ultimately overcoming this issue through rational selection of catalysts, ligands, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of pyridine catalyst poisoning?

A1: Catalyst poisoning by pyridine is a form of deactivation where the pyridine substrate or product binds strongly to the active metal center of the catalyst. The nitrogen atom's lone pair of electrons coordinates with the palladium (or other transition metal) center.[2][3] This coordination occupies the sites necessary for the key steps of the catalytic cycle, such as oxidative addition or reductive elimination, thereby halting the reaction. This is particularly problematic in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[3]

Caption: Mechanism of catalyst poisoning by pyridine.

Q2: Why are 2-substituted pyridines, especially 2-pyridylboronic acids, so difficult to work with?

A2: The proximity of the nitrogen atom to the coupling site in 2-substituted pyridines creates a perfect storm for catalyst inhibition. The nitrogen can act as a chelating group after oxidative addition, forming a highly stable, inactive palladacycle. Furthermore, 2-pyridylboronic acids are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond).[4][5] This inherent instability, combined with catalyst poisoning, makes these couplings exceptionally challenging.

Q3: Can I just increase the catalyst loading to compensate for the poisoning?

A3: While modestly increasing the catalyst loading can sometimes overcome partial deactivation and push a sluggish reaction to completion, it is often not an ideal or cost-effective solution.[2][3] This approach does not address the root cause of the poisoning and can lead to increased costs, higher levels of residual palladium in the product, and more complicated purifications. A more robust solution involves optimizing the catalyst system and reaction conditions.

Q4: Are there instances where pyridine is used intentionally with catalysts?

A4: Yes, paradoxically, pyridine can be used as a "controlled poison" to enhance selectivity in certain reactions. A classic example is the Rosenmund reduction, where a palladium catalyst is intentionally treated with a poison like quinoline (a pyridine derivative) to prevent the over-reduction of an acyl chloride to an alcohol, stopping the reaction at the desired aldehyde stage.[2] Similarly, it can be used in chemoselective hydrogenations to protect certain functional groups from being reduced.[2][6]

Troubleshooting Guide: From Failed Reaction to Successful Coupling

When faced with a low-yielding or failed cross-coupling reaction involving a pyridine moiety, a systematic approach is essential.

Caption: Troubleshooting workflow for low-yield reactions.

Problem: My Suzuki, Buchwald-Hartwig, or other cross-coupling reaction with a pyridyl substrate is slow, stalls, or gives very low yield.

This is the classic symptom of catalyst poisoning. Here are the key parameters to investigate and optimize.

1. The Critical Role of the Ligand

The ligand is your primary tool for combating pyridine poisoning. The goal is to create a catalyst that is sterically and electronically tuned to favor the desired catalytic cycle over unproductive coordination with the pyridine nitrogen.

Causality: Bulky, electron-rich phosphine ligands are often the solution.[1]

-

Steric Hindrance: Large ligands physically block the pyridine nitrogen from accessing and binding to the palladium center.[7][8]

-

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center. This stabilizes the active Pd(0) state and can promote the crucial oxidative addition step of the catalytic cycle.[8][9]

| Ligand Class | Key Features & Rationale | Recommended Ligands |

| Monodentate Phosphines | Often prone to deactivation but can be effective if sufficiently bulky and electron-rich. The steric bulk creates a protective pocket around the metal. | t-Bu₃P, SPhos, XPhos, RuPhos |

| Bidentate Phosphines | Can offer improved stability over monodentate ligands. A rigid backbone and appropriate bite angle are crucial for creating a stable and active catalyst. | dppf (1,1'-Bis(diphenylphosphino)ferrocene), Xantphos |

| N-Heterocyclic Carbenes (NHCs) | Generally show higher thermal stability and resistance to poisoning compared to some phosphines due to their strong σ-donating ability. | IPr, SIMes |

Table 1. Comparison of Ligand Classes for Mitigating Pyridine Poisoning.

2. Strategic Selection of Reaction Conditions

-

Base and Solvent System: The choice of base and solvent is critical and often interdependent. A thorough screening is recommended. For Suzuki couplings with pyridyl halides, conditions like K₃PO₄ in a solvent mixture of dioxane and water are often a good starting point.[2][10]

-

Catalyst Precursor: While many palladium sources can be effective, Pd₂(dba)₃ is often a good choice as a Pd(0) precursor, which can be more readily activated in the presence of the appropriate ligand.[1] Using a pre-formed catalyst complex (e.g., (XPhos)Pd G3) can also ensure the correct ligand-to-metal ratio and lead to more reproducible results.

-

Incremental Substrate Addition: To minimize the concentration of the poisoning pyridine substrate at any given time, consider adding it slowly to the reaction mixture via a syringe pump. This can help maintain the catalyst's activity for a longer duration.[3]

3. Advanced Strategies for Recalcitrant Substrates

If optimizing ligands and conditions is insufficient, more advanced strategies may be necessary.

-

Use of Protecting Groups: The pyridine nitrogen's lone pair can be masked by converting it to a pyridine N-oxide.[1][5] This modification alters the electronic properties of the ring and prevents coordination to the catalyst. The N-oxide can be readily reduced back to the pyridine after the coupling reaction is complete.[5]

-

Alternative Coupling Partners: For the particularly problematic coupling of 2-pyridylboron reagents, consider alternatives.

-

Pyridine Sulfinates: Have been shown to be superior coupling partners to the corresponding boronates, offering greater stability and higher reaction efficiency.[11]

-

Slow-Release Boronates (MIDA): Air-stable N-methyliminodiacetic acid (MIDA) boronates can be used.[4] Under the reaction conditions, they slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing decomposition pathways like protodeboronation.[4][12]

-

-

Additive Screening: In some cases, additives can help. Lewis acids may coordinate to the pyridine nitrogen, preventing it from poisoning the catalyst. However, this must be carefully optimized as the additive could also interfere with other components of the reaction.

| Strategy | When to Use | Key Consideration |

| Ligand Optimization | First line of defense for all pyridine couplings. | Screen bulky, electron-rich phosphines (e.g., Buchwald ligands). |

| Condition Screening | When initial attempts with standard conditions fail. | Systematically vary base, solvent, and temperature. |

| Slow Addition | For highly poisoning substrates to maintain low concentration. | Requires a syringe pump for controlled addition. |

| N-Oxide Protection | For highly challenging substrates where poisoning is severe. | Adds two steps (oxidation and reduction) to the synthesis. |

| Alternative Reagents | Specifically for unstable 2-pyridylboronates. | Pyridine sulfinates or MIDA boronates offer better stability. |

Table 2. Summary of Troubleshooting Strategies.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging 2-Chloropyridine

This protocol incorporates best practices for overcoming catalyst poisoning using a robust ligand and optimized conditions.

Materials:

-

2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

SPhos (0.048 mmol, 4.8 mol%)

-

K₃PO₄ (potassium phosphate, tribasic), finely ground (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Schlenk flask or microwave vial, stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Solvent Addition: Add the 1,4-dioxane and water. The solvents should be degassed beforehand by sparging with argon for at least 30 minutes.

-

Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale: The combination of a bulky, electron-rich ligand (SPhos), a reliable Pd(0) source (Pd₂(dba)₃), and a robust base/solvent system (K₃PO₄ in dioxane/water) creates a highly active and resilient catalytic system capable of overcoming the inhibitory effects of the 2-pyridyl substrate.[13]

Protocol 2: Screening Experiment to Quantify Catalyst Poisoning

This self-validating protocol allows you to test the inhibitory effect of your specific pyridine-containing molecule on a standard, reliable reaction.

Materials:

-

Standard Substrate (e.g., 4-bromoanisole, 1.0 mmol)

-

Standard Coupling Partner (e.g., phenylboronic acid, 1.2 mmol)

-

Pd(OAc)₂ (0.01 mmol, 1 mol%)

-

SPhos (0.022 mmol, 2.2 mol%)

-

K₃PO₄ (2.0 mmol)

-

Your Pyridine-based "Poison"

-

Solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)

-

Internal Standard (e.g., dodecane)

Procedure:

-

Baseline Reaction: Run the coupling of 4-bromoanisole and phenylboronic acid under the conditions listed above without any additive. Take aliquots at regular intervals (e.g., 15, 30, 60, 120 min) and analyze by GC or NMR against the internal standard to determine the conversion rate.

-

Poisoned Reaction: Repeat the baseline reaction, but add a specific amount of your pyridine-containing substrate or product of interest (e.g., 0.5, 1.0, or 2.0 molar equivalents relative to the catalyst) to the mixture before heating.[2]

-

Data Analysis: Monitor the reaction progress in the same manner as the baseline. Plot the substrate conversion versus time for both reactions. A significant decrease in the reaction rate or a lower final conversion in the "poisoned" reaction provides quantitative evidence of catalyst inhibition.[2]

This experiment will confirm if catalyst poisoning is the primary issue and can be used to screen the effectiveness of different ligands or additives in mitigating the effect.

References

- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. Benchchem.

- Troubleshooting low yield in pyridine functionalization. Benchchem.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.

-

Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available from: [Link]

- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Benchchem.

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available from: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available from: [Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available from: [Link]

-

The Role of Phosphine Ligands in Palladium Catalysis. Available from: [Link]

-

Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC. Available from: [Link]

-

Palladium(ii) complexes featuring a mixed phosphine–pyridine–iminophosphorane pincer ligand: synthesis and reactivity. Dalton Transactions (RSC Publishing). Available from: [Link]

-

Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. Available from: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]

-

Ligand Design in Catalyst Development. YouTube. Available from: [Link]

-

A General Solution for the 2-Pyridyl Problem. PMC. Available from: [Link]

- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.

-

A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. ACS Publications. Available from: [Link]

-

Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. ACS Publications. Available from: [Link]

-

Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC. Available from: [Link]

-

The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available from: [Link]

-

Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage. Available from: [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. Available from: [Link]

-

A Pyridine Alkoxide Chelate Ligand That Promotes Both Unusually High Oxidation States and Water-Oxidation Catalysis. PubMed. Available from: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available from: [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available from: [Link]

-

Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Available from: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

-

A ligand design strategy to enhance catalyst stability for efficient formic acid dehydrogenation. Dalton Transactions (RSC Publishing). Available from: [Link]

-

Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. Available from: [Link]

-

Why are phosphine ligands and palladium very common pairs in coupling reactions? Reddit. Available from: [Link]

-

(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available from: [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]

-

Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available from: [Link]

-

A General Solution for the 2-Pyridyl Problem. Semantic Scholar. Available from: [Link]

-

Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. Available from: [Link]

-

Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed). Available from: [Link]

- Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions. Benchchem.

-

Releasing the Constraints on the Catalytic Performance of Ballast Stone in Co-N-C Materials. Available from: [Link]

-

Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. PMC. Available from: [Link]

-

Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. Available from: [Link]

-

Pyridine modifications regulate the electronics and reactivity of Fe-pyridinophane complexes. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. nbinno.com [nbinno.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of (6-Isobutoxypyridin-3-yl)boronic acid

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural confirmation of building blocks is paramount. (6-Isobutoxypyridin-3-yl)boronic acid is a valuable reagent in cross-coupling reactions, necessitating a reliable and reproducible characterization method. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, comparing its spectral features with relevant alternatives and offering a robust experimental protocol.

Introduction: The Importance of (6-Isobutoxypyridin-3-yl)boronic acid

(6-Isobutoxypyridin-3-yl)boronic acid serves as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, enabling the construction of diverse molecular scaffolds. Accurate characterization by ¹H NMR is the cornerstone of quality control, ensuring the identity, purity, and stability of this reagent before its use in complex synthetic pathways.

Predicted ¹H NMR Spectrum of (6-Isobutoxypyridin-3-yl)boronic acid

While a publicly available, fully assigned ¹H NMR spectrum of (6-Isobutoxypyridin-3-yl)boronic acid is not readily found in the literature, a reliable spectrum can be predicted based on the analysis of its constituent parts: the 6-isobutoxypyridine core and the boronic acid functional group. The expected chemical shifts (δ) in parts per million (ppm) are referenced to tetramethylsilane (TMS) at 0 ppm. The choice of deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), will influence the exact chemical shifts.

Expected Proton Signals in CDCl₃:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | ~8.5 - 8.7 | d | ~2.0 | 1H |

| H-4 (Pyridine) | ~7.9 - 8.1 | dd | ~8.5, 2.5 | 1H |

| H-5 (Pyridine) | ~6.7 - 6.9 | d | ~8.5 | 1H |

| -OCH₂- (Isobutoxy) | ~4.1 - 4.3 | d | ~6.5 | 2H |

| -CH- (Isobutoxy) | ~2.0 - 2.2 | m (septet) | ~6.7 | 1H |

| -CH₃ (Isobutoxy) | ~1.0 - 1.1 | d | ~6.7 | 6H |

| B(OH)₂ | ~5.0 - 8.0 | br s | - | 2H |

Causality behind Expected Chemical Shifts:

-

Pyridine Protons: The protons on the pyridine ring are in the aromatic region (typically 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the boronic acid group deshields the adjacent protons, shifting them downfield. H-2, being ortho to the nitrogen, is expected to be the most deshielded. H-4 will appear as a doublet of doublets due to coupling with both H-2 and H-5. H-5, being ortho to the electron-donating isobutoxy group, will be the most shielded of the ring protons.

-

Isobutoxy Group Protons: The methylene protons (-OCH₂-) are adjacent to an oxygen atom, causing a downfield shift to around 4.1-4.3 ppm. These will appear as a doublet due to coupling with the methine proton. The methine proton (-CH-) will be a multiplet (or a septet) due to coupling with the methylene and the two methyl groups. The six equivalent methyl protons (-CH₃) will appear as a doublet upfield, a characteristic signal for an isobutyl group.

-

Boronic Acid Protons: The protons of the boronic acid hydroxyl groups are acidic and can exchange with residual water in the solvent. This leads to a broad singlet that can appear over a wide chemical shift range and may not always be observed, especially if the sample is not completely dry.

Comparison with Structurally Similar Compounds

To provide context and validate our predicted spectrum, it is instructive to compare it with the known ¹H NMR data of similar compounds.

1. (6-Methoxypyridin-3-yl)boronic acid:

This is a close structural analog where the isobutoxy group is replaced by a methoxy group. The ¹H NMR data for this compound provides a strong basis for our predictions for the pyridine ring protons.

| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | -OCH₃ (ppm) |

| (6-Methoxypyridin-3-yl)boronic acid | ~8.6 | ~8.0 | ~6.8 | ~3.9 |

The aromatic proton shifts are very similar to our predictions for the isobutoxy analog, lending confidence to our assignments.

2. (3-Isopropoxyphenyl)boronic acid catechol ester:

While a phenyl boronic acid, the isopropoxy group is structurally similar to the isobutoxy group. The reported ¹H NMR data for its catechol ester in CDCl₃ shows the characteristic signals for the alkoxy group.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH- (Isopropoxy) | 4.64 | septet | 6.0 |

| -CH₃ (Isopropoxy) | 1.37 | d | 6.0 |

This data supports the expected chemical shifts and splitting patterns for the aliphatic portion of our target molecule.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of (6-Isobutoxypyridin-3-yl)boronic acid, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of (6-Isobutoxypyridin-3-yl)boronic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solvent is of high purity to minimize impurity peaks. Common residual solvent peaks to be aware of are CHCl₃ at 7.26 ppm in CDCl₃ and DMSO-d₅ at 2.50 ppm in DMSO-d₆.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Tune and shim the spectrometer to ensure optimal resolution and lineshape.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

The number of scans can be adjusted based on the sample concentration, typically 16 to 64 scans are sufficient.

3. Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

Workflow for ¹H NMR Characterization:

Caption: Workflow for ¹H NMR characterization of (6-Isobutoxypyridin-3-yl)boronic acid.

Trustworthiness: Self-Validating Aspects of the Protocol

The integrity of this protocol is ensured by several key factors:

-

Internal Standard: The use of TMS provides a universally accepted reference point, allowing for direct comparison of data across different instruments and laboratories.

-

Integration: The relative integration of the proton signals should correspond to the number of protons in the molecule (e.g., the ratio of the pyridine H-2 proton to the six isobutoxy methyl protons should be 1:6). Any significant deviation could indicate the presence of impurities.

-

Coupling Constants: The observed coupling constants (J-values) provide valuable structural information and should be consistent with the proposed structure. For example, the doublet of the isobutoxy methylene protons should have the same coupling constant as the multiplet of the methine proton.

Conclusion

The ¹H NMR characterization of (6-Isobutoxypyridin-3-yl)boronic acid is a straightforward yet critical step in ensuring its quality for synthetic applications. By understanding the expected chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers can confidently verify the structure and purity of this important building block. The comparison with structurally related compounds further strengthens the assignment of the spectral features. This comprehensive guide provides the necessary framework for achieving reliable and reproducible ¹H NMR characterization, upholding the principles of scientific integrity and enabling the successful advancement of research and development projects.

References

-

Supplementary Material - The Royal Society of Chemistry. Available at: [Link]

-

¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. - ResearchGate. Available at: [Link]

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. Available at: [Link]

-

Supporting Information Catechol/boronic acid chemistry for the creation of block copolymers with a multi-stimuli responsive junc. Available at: [Link]

-

NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. (2020-02-06). Available at: [Link]

-

1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. - ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Isobutoxypyridine Derivatives

Executive Summary

Isobutoxypyridine derivatives are critical intermediates in the synthesis of agrochemicals, pharmaceuticals, and functional materials. Their structural isomers (2-, 3-, and 4-isobutoxypyridine) exhibit distinct physicochemical properties, yet they share an identical molecular mass (

This guide provides a technical comparison of the mass spectrometric (MS) behavior of these derivatives. Unlike standard aliphatic ethers, isobutoxypyridine derivatives undergo site-specific fragmentation governed by the nitrogen atom's position relative to the ether linkage. This guide establishes the McLafferty-type rearrangement and alkene elimination as the primary differentiators, offering a robust protocol for isomer identification without reliance on NMR.

Mechanistic Comparison: The Role of Nitrogen Position

The core differentiator in the fragmentation of isobutoxypyridine isomers is the stability of the resulting product ion after the loss of the isobutyl group. The fragmentation is driven by the elimination of isobutene (

The Dominant Pathway: 2-Isobutoxypyridine

In 2-isobutoxypyridine, the ring nitrogen is adjacent to the ether oxygen. This proximity facilitates a low-energy six-membered transition state (McLafferty-like rearrangement) involving the transfer of a

-

Mechanism:

-Hydrogen transfer -

Product: The resulting ion is the 2-hydroxypyridine radical cation (